molecular formula C12H18N2O3 B1394057 6-[4-(Dimethylamino)butoxy]nicotinic acid CAS No. 1287218-59-0

6-[4-(Dimethylamino)butoxy]nicotinic acid

Cat. No. B1394057
M. Wt: 238.28 g/mol
InChI Key: UUOVEIBQOINSBX-UHFFFAOYSA-N
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Description

6-[4-(Dimethylamino)butoxy]nicotinic acid is a chemical compound with the molecular formula C12 H18 N2 O3 . It is categorized under Carboxylic Acids . The molecular weight of this compound is 238.287 .


Physical And Chemical Properties Analysis

6-[4-(Dimethylamino)butoxy]nicotinic acid has a molecular weight of 238.287 . .

Scientific Research Applications

Corrosion Inhibition

6-[4-(Dimethylamino)butoxy]nicotinic acid and its derivatives have been investigated as corrosion inhibitors. A study by Singh et al. (2016) found that 4(N,N-dimethylamino) benzaldehyde nicotinic acid hydrazone acts as an efficient corrosion inhibitor for mild steel in 1 M HCl solution. This compound shows increased inhibition efficiency with concentration and acts as a mixed-type inhibitor (Singh, Kumar, Udayabhanu, & John, 2016).

Drug Synthesis and Biological Activity

The compound has been utilized in the synthesis of various drugs and biological agents. For example, Khattab (2005) reported the synthesis of novel amino acid-(N′-Benzoyl) hydrazide and amino acid-(N′-Nicotinoyl) hydrazide derivatives, incorporating elements like 6-[4-(Dimethylamino)butoxy]nicotinic acid, showing antimicrobial activity against bacteria like S. aureus and E. coli (Khattab, 2005).

Vasorelaxation and Antioxidation Properties

Prachayasittikul et al. (2010) studied thionicotinic acid derivatives for their vasorelaxation and antioxidation properties. They found that these compounds, including analogs of 6-[4-(Dimethylamino)butoxy]nicotinic acid, exhibit dose-dependent vasorelaxation and possess antioxidant properties (Prachayasittikul et al., 2010).

Protein Labeling in Biological Research

Tsumoto et al. (2003) developed deuterated methyl and dimethyl substituted nicotinoylating agents, including derivatives of 6-[4-(Dimethylamino)butoxy]nicotinic acid, for labeling the N-terminus of proteins. This technique is significant for protein research and analytical applications (Tsumoto, Murata, Miyata, Taguchi, & Kohda, 2003).

Electrochemiluminescence in Biological Detection

Yin et al. (2005) utilized 4-(Dimethylamino)butyric acid, a similar compound, for electrochemiluminescence detection in biological substances. This technique enhances sensitivity in detecting biological substances like proteins, demonstrating the potential of derivatives of 6-[4-(Dimethylamino)butoxy]nicotinic acid in bioanalytical applications (Yin, Qi, Sun, Yang, & Wang, 2005).

Safety And Hazards

6-[4-(Dimethylamino)butoxy]nicotinic acid is classified as an irritant . Therefore, it’s important to handle it with care, using appropriate safety measures such as wearing eye protection and avoiding release to the environment .

properties

IUPAC Name

6-[4-(dimethylamino)butoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-14(2)7-3-4-8-17-11-6-5-10(9-13-11)12(15)16/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOVEIBQOINSBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(Dimethylamino)butoxy]nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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